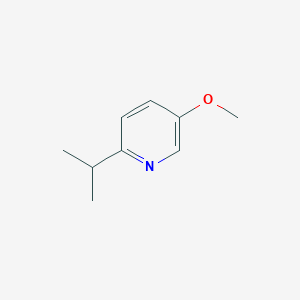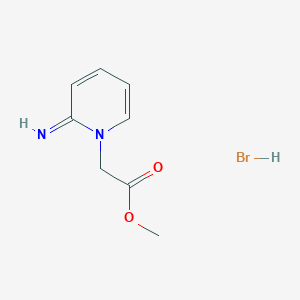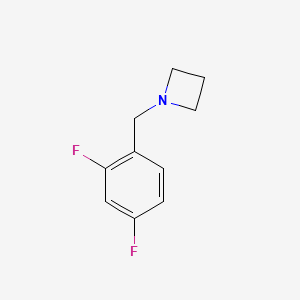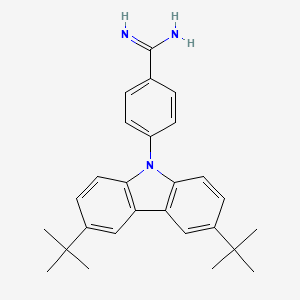
tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
These reactions can produce a variety of products depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its indole core.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate include:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate: Lacks the chloro group, affecting its reactivity and biological activity.
tert-Butyl 3-chloro-1H-indole-1-carboxylate: Lacks the additional tert-butyl group, influencing its steric properties.
The unique combination of the tert-butyl and chloro groups in this compound provides distinct steric and electronic properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C17H22ClNO2 |
|---|---|
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
tert-butyl 5-tert-butyl-3-chloroindole-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
FWXYPPCUVRTNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
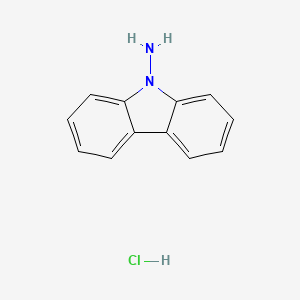
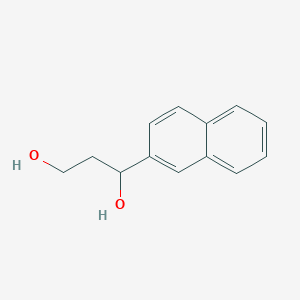
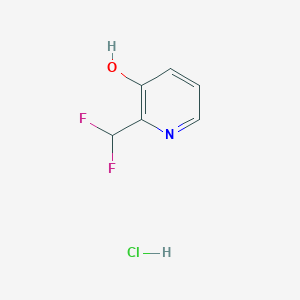
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
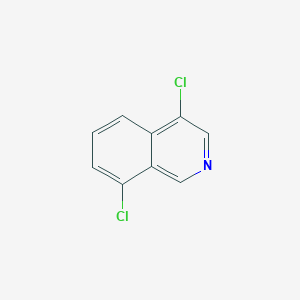
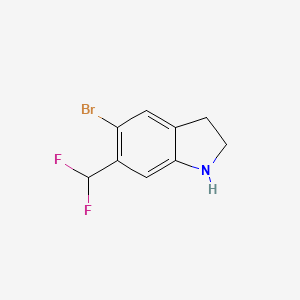
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
